molecular formula C29H59Br B3275194 Nonacosane, 1-bromo- CAS No. 62108-47-8

Nonacosane, 1-bromo-

Cat. No.: B3275194
CAS No.: 62108-47-8
M. Wt: 487.7 g/mol
InChI Key: RQXDRWWCDPCNIL-UHFFFAOYSA-N
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Description

Nonacosane, 1-bromo- is a brominated derivative of nonacosane, a straight-chain hydrocarbon with the molecular formula C29H60. The addition of a bromine atom to the nonacosane molecule results in the formation of Nonacosane, 1-bromo-, which has the molecular formula C29H59Br

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonacosane, 1-bromo- can be synthesized through the bromination of nonacosane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under controlled conditions to ensure the selective bromination of the nonacosane molecule. The reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the bromination process .

Industrial Production Methods

Industrial production of Nonacosane, 1-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The bromination reaction is monitored to ensure the selective addition of bromine to the nonacosane molecule, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Nonacosane, 1-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nonacosane, 1-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nonacosane, 1-bromo- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, affecting cellular processes. The bromine atom in the molecule can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonacosane, 1-bromo- is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated counterparts. This makes it valuable in specific chemical reactions and applications where the bromine atom plays a crucial role .

Properties

IUPAC Name

1-bromononacosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H59Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30/h2-29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXDRWWCDPCNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H59Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316454
Record name 1-Bromononacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-47-8
Record name 1-Bromononacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62108-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromononacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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